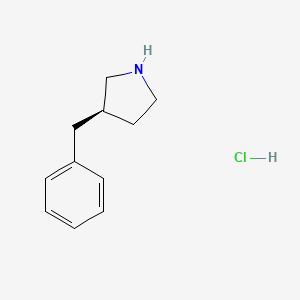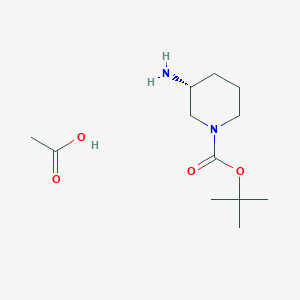
(R)-tert-Butyl 3-aminopiperidine-1-carboxylate acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate is a chiral compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate can be achieved through various methods. One common approach involves the use of multi-enzyme cascades, which utilize variants of galactose oxidase and imine reductase. This method allows for the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, respectively, with high enantiopurity . Another approach includes the hydrogenation of 3-aminopyridine or the cyclization of α-amino acids .
Industrial Production Methods
Industrial production of ®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate often involves the use of biocatalytic methodologies. These methods are efficient and sustainable, making them suitable for large-scale production. The use of biocatalysts in telescoped enzymatic cascades, resembling biosynthetic pathways, is an attractive strategy for generating unnatural compounds .
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: It is used in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, thereby modulating their activity. This selective binding can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-Benzyl 3-aminopiperidine-1-carboxylate
- (S)-tert-Butyl 3-aminopiperidine-1-carboxylate
- ®-Ethyl 3-aminopiperidine-1-carboxylate
Uniqueness
®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate is unique due to its high enantiopurity and specific chiral configuration. This uniqueness allows it to exhibit distinct biological activities and makes it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C12H24N2O4 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
acetic acid;tert-butyl (3R)-3-aminopiperidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O2.C2H4O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;1-2(3)4/h8H,4-7,11H2,1-3H3;1H3,(H,3,4)/t8-;/m1./s1 |
Clé InChI |
IJXLVSPSHUBQOA-DDWIOCJRSA-N |
SMILES isomérique |
CC(=O)O.CC(C)(C)OC(=O)N1CCC[C@H](C1)N |
SMILES canonique |
CC(=O)O.CC(C)(C)OC(=O)N1CCCC(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11774686.png)
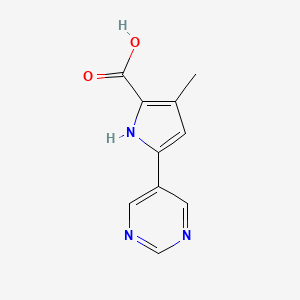
![tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11774701.png)
![(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine](/img/structure/B11774713.png)
![N-([1,1'-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide](/img/structure/B11774717.png)
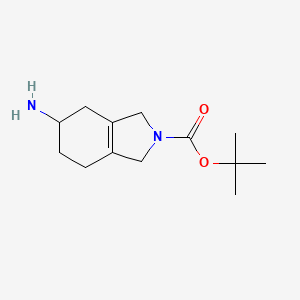
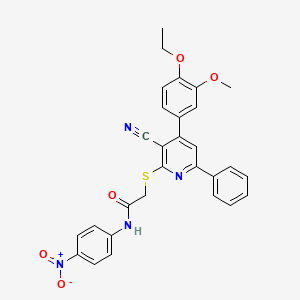
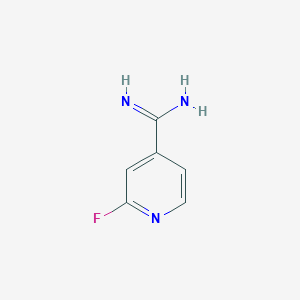
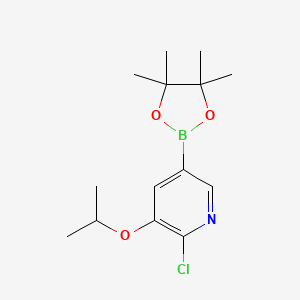

![7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B11774749.png)

